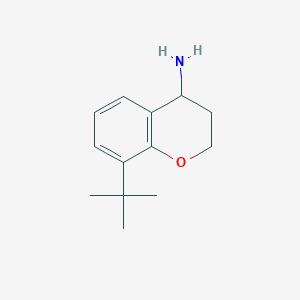

8-(tert-Butyl)chroman-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-tert-butyl-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-13(2,3)10-6-4-5-9-11(14)7-8-15-12(9)10/h4-6,11H,7-8,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOIBLQXMSCOST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC2=C1OCCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655602 | |

| Record name | 8-tert-Butyl-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890839-83-5 | |

| Record name | 8-tert-Butyl-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 8-(tert-Butyl)chroman-4-amine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 8-(tert-Butyl)chroman-4-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted data with established analytical methodologies for analogous structures. In the absence of extensive peer-reviewed experimental data for this specific molecule, this guide establishes a robust framework for its empirical characterization. We present detailed, field-proven protocols for structural confirmation, purity assessment, and the determination of key physicochemical parameters, emphasizing the causal reasoning behind experimental design. All discussions are grounded in authoritative principles of analytical chemistry and supported by relevant literature.

Introduction and Rationale

This compound belongs to the chromanamine class of compounds, a scaffold that is a recurring motif in medicinal chemistry and materials science. The chroman core, a bicyclic ether, imparts a unique conformational rigidity, while the amine functionality at the 4-position serves as a critical anchor for molecular interactions and a center for salt formation. The bulky tert-butyl group at the 8-position significantly influences the molecule's lipophilicity and steric profile, which can profoundly impact its absorption, distribution, metabolism, and excretion (ADME) properties in a drug development context.

A thorough understanding of physicochemical properties such as solubility, pKa, and lipophilicity (logP) is not merely academic; it is a fundamental prerequisite for successful formulation, dose-form design, and predicting in vivo behavior. This guide serves as a foundational resource for any research program involving this compound, providing both the known (predicted) data and the practical, validated methodologies required to determine its complete physicochemical profile.

Molecular Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its identity and fundamental properties. For this compound, this involves its unique identifiers and core calculated or predicted physical constants.

Chemical Structure and Identifiers

-

Chemical Name: this compound

-

Molecular Formula: C₁₃H₁₉NO[1]

-

Canonical SMILES: CC(C)(C)C1=CC=CC2=C1OC(CC2)N

The structure features a chroman ring system with a bulky, non-polar tert-butyl group on the aromatic ring and a primary amine on the chiral center of the dihydropyran ring.

Caption: Chemical structure of this compound.

Predicted Physicochemical Data

Direct experimental data for this compound is not widely published. The following table summarizes key properties derived from predictive algorithms, which provide a crucial starting point for experimental design.

| Property | Predicted Value | Source |

| Molecular Weight | 205.30 g/mol | ChemicalBook[1] |

| Boiling Point | 281.5 ± 40.0 °C | ChemicalBook[1][4] |

| Density | 1.018 ± 0.06 g/cm³ | ChemicalBook[1][4] |

| pKa (Basic) | 8.83 ± 0.20 | ChemicalBook[1][4] |

| Storage Temp. | 2-8°C | ChemicalBook[1][4] |

Note: These values are computational predictions and require experimental verification.

Analytical Characterization: A Validated Approach

This section outlines the authoritative, step-by-step protocols for the comprehensive analytical characterization of this compound. The causality behind each step is explained to provide a framework that is both instructional and self-validating.

Purity and Identity Confirmation via HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for confirming the identity and assessing the purity of novel compounds. For a primary amine like our target molecule, derivatization is often unnecessary for MS detection but crucial for UV detection.

Workflow for HPLC-MS Analysis

Caption: Workflow for purity and identity confirmation by HPLC-MS.

Detailed HPLC-MS Protocol:

-

Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a 50:50 methanol/water mixture to create a 1 mg/mL stock solution. Further dilute to 10 µg/mL for analysis.

-

Rationale: A methanol/water mixture is an excellent starting point for dissolving a moderately polar compound and ensuring compatibility with the reversed-phase mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Rationale: A C18 column provides sufficient hydrophobic retention for the chroman structure.

-

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Rationale: Formic acid is a volatile modifier that acidifies the mobile phase, ensuring the primary amine is protonated (-NH₃⁺). This improves peak shape and provides protons for efficient electrospray ionization (ESI) in positive mode.

-

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, and re-equilibrate at 5% B for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

-

Detection:

-

UV Detector: Monitor at 254 nm.

-

Mass Spectrometer: Use Electrospray Ionization in Positive Mode (ESI+).

-

Scan Range: m/z 50-500.

-

Rationale: ESI+ is ideal for basic compounds like amines. We expect to see the protonated parent ion [M+H]⁺.

-

-

-

Data Interpretation:

-

Purity: Calculate the area percentage of the main peak in the UV chromatogram.

-

Identity: Confirm the presence of the target ion at m/z 206.15 (C₁₃H₁₉NO + H⁺). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[5]

-

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguous structure confirmation. While specific spectra for this compound are not published, the expected chemical shifts can be inferred from general principles and data from related chroman derivatives.[1][4][6]

Detailed NMR Acquisition Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Rationale: CDCl₃ is a standard, non-protic solvent for many organic molecules.

-

-

¹H NMR Acquisition (400 MHz):

-

Acquire a standard proton spectrum.

-

Expected Signals:

-

tert-Butyl Protons: A sharp singlet at ~1.3-1.5 ppm (9H).

-

Aromatic Protons: Signals in the range of ~6.8-7.5 ppm (3H), showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Heterocyclic Protons (C2-H₂, C3-H₂, C4-H): Complex multiplets between ~1.8-4.5 ppm. The proton at C4 (adjacent to the amine) will likely be a multiplet around 4.0-4.3 ppm. The protons at C2 (adjacent to the ether oxygen) will also be downfield.

-

Amine Protons: A broad singlet (2H) that may be exchanged with D₂O. Its chemical shift can vary widely.

-

-

-

¹³C NMR Acquisition (100 MHz):

-

Acquire a proton-decoupled carbon spectrum.

-

Expected Signals:

-

tert-Butyl Carbons: Two signals, one quaternary (~34 ppm) and one methyl (~31 ppm).

-

Aromatic Carbons: Six signals in the ~115-155 ppm range.

-

Heterocyclic Carbons: Signals for C2, C3, and C4, typically in the ~25-70 ppm range.

-

-

-

2D NMR (COSY, HSQC):

-

Run Correlation Spectroscopy (COSY) to establish H-H coupling networks, particularly within the heterocyclic ring.

-

Run Heteronuclear Single Quantum Coherence (HSQC) to correlate protons directly to their attached carbons.

-

Mass Spectrometry Fragmentation Analysis

Understanding the fragmentation pattern is crucial for structural confirmation and for identifying metabolites in future studies. Based on related structures, a predictable fragmentation pattern can be proposed.[7]

Predicted ESI-MS/MS Fragmentation:

The primary fragmentation pathway for the protonated molecule (m/z 206.15) would likely involve the heterocyclic ring.

-

Loss of Ammonia (NH₃): A neutral loss of 17 Da, leading to a fragment at m/z 189.15.

-

Ring Opening: Cleavage of the C4-C4a or O-C2 bond followed by rearrangement could lead to various smaller fragments.

-

Loss of Isobutylene: Fragmentation of the tert-butyl group (loss of 56 Da) is also possible under higher collision energy, leading to a fragment at m/z 150.10.

Conclusion

This compound is a molecule of potential interest with a distinct physicochemical profile dictated by its chromanamine core and bulky tert-butyl substituent. While comprehensive experimental data remains to be published, this guide provides a robust framework for its characterization. The predicted properties—a boiling point around 281°C and a pKa of approximately 8.8—suggest a moderately basic, high-boiling liquid or low-melting solid. The established analytical protocols for HPLC-MS, NMR, and MS/MS, derived from authoritative methods for analogous compounds, provide a clear and validated pathway for researchers to confirm its identity, purity, and detailed structural features. This foundational knowledge is critical for enabling further research into its potential applications in drug discovery and development.

References

- 1. scispace.com [scispace.com]

- 2. BLDpharm - Bulk Product Details [bldpharm.com]

- 3. (R)-8-tert-butylchroman-4-amine | 1221444-51-4 [amp.chemicalbook.com]

- 4. 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

- 6. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 8-(tert-Butyl)chroman-4-amine

Foreword: Navigating the Unknown in Drug Discovery

In the landscape of modern pharmacology, the journey from a synthesized molecule to a well-understood therapeutic agent is fraught with challenges. 8-(tert-Butyl)chroman-4-amine stands as a compelling example of a compound with potential, yet an uncharacterized mechanism of action. This guide is crafted for researchers, scientists, and drug development professionals who are tasked with the critical endeavor of mechanism of action (MOA) elucidation. We will not present a known pathway, for one is not yet defined in the public domain. Instead, we will embark on a logical, hypothesis-driven exploration, outlining the essential experimental frameworks required to illuminate the biological activity of this intriguing molecule. This document serves as both a roadmap and a practical laboratory guide, grounded in the principles of scientific integrity and validated methodologies.

The Known World: What the Chroman-4-amine Scaffold Tells Us

The chroman-4-amine core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. Derivatives of this structure have been explored for a range of therapeutic applications, from antimicrobial to neurological indications. Notably, research into related 3-amino-chromane derivatives has pointed towards an affinity for the sigma-1 receptor, a unique intracellular chaperone protein implicated in a variety of cellular functions and disease states[1]. The presence of the bulky, lipophilic tert-butyl group at the 8-position of the chroman ring in our compound of interest suggests a potential for specific and high-affinity interactions with a protein target.

While direct studies on this compound are scarce in publicly available literature, the known activities of similar molecules allow us to formulate a primary and a secondary hypothesis for its mechanism of action.

Primary Hypothesis: Based on the activity of analogous structures, this compound acts as a ligand for the sigma-1 receptor, potentially modulating its chaperone activity and downstream signaling pathways.

Secondary Hypothesis: The compound may interact with other central nervous system (CNS) receptors or ion channels, given the broad neuropharmacological profile of many chroman derivatives.

This guide will systematically address the validation or refutation of these hypotheses through a multi-phased experimental approach.

Phase 1: Target Identification and Validation - Is Anyone Home?

The initial and most critical step is to identify the molecular target(s) of this compound. This phase focuses on binding and target engagement assays.

The Broad Net: Receptor Binding Assays

A comprehensive radioligand binding assay panel is the cornerstone of initial target identification. This allows for an unbiased screen against a wide array of potential targets.

Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors, with a primary focus on the sigma-1 receptor.

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for the competition assay (e.g., from 10 µM to 0.1 nM).

-

Membrane Preparation: Utilize commercially available membrane preparations or prepare them in-house from cell lines or tissues expressing the target receptors.

-

Assay Setup:

-

For the sigma-1 receptor assay, use a well-characterized radioligand such as --INVALID-LINK---pentazocine.

-

In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radiolabeled ligand, e.g., haloperidol for the sigma-1 receptor).

-

-

Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to reach equilibrium (e.g., 60 minutes at 37°C for the sigma-1 receptor).

-

Harvesting and Detection: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer. Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation:

The results of the binding assays should be summarized in a clear and concise table.

| Receptor/Target | Radioligand | Ki (nM) for this compound |

| Sigma-1 | --INVALID-LINK---pentazocine | Hypothetical Value |

| Sigma-2 | [³H]DTG | Hypothetical Value |

| Dopamine D2 | [³H]Spiperone | Hypothetical Value |

| Serotonin 5-HT2A | [³H]Ketanserin | Hypothetical Value |

| NMDA | [³H]MK-801 | Hypothetical Value |

In the Cellular Milieu: Target Engagement

Confirming that the compound binds to its putative target within a living cell is a crucial validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Objective: To confirm the engagement of this compound with its putative target (e.g., sigma-1 receptor) in intact cells.

Methodology:

-

Cell Culture: Culture a cell line that endogenously expresses the target protein (e.g., SH-SY5Y cells for the sigma-1 receptor).

-

Compound Treatment: Treat the cells with either vehicle or a saturating concentration of this compound for a defined period (e.g., 1 hour).

-

Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., from 37°C to 65°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

-

Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Centrifuge to pellet the precipitated proteins.

-

Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or ELISA.

-

Data Analysis: Plot the percentage of soluble target protein against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Workflow Visualization:

Phase 2: Functional Characterization - What Does It Do?

Once a primary target is identified and validated, the next step is to understand the functional consequences of this interaction.

Probing the Downstream Cascade

If the sigma-1 receptor is confirmed as the primary target, functional assays should be designed to investigate the modulation of its known signaling pathways. The sigma-1 receptor is known to modulate intracellular calcium signaling, often in response to various stimuli.

Objective: To determine if this compound modulates sigma-1 receptor-mediated calcium signaling.

Methodology:

-

Cell Preparation: Plate cells expressing the sigma-1 receptor (e.g., CHO cells stably expressing sigma-1) in black-walled, clear-bottom 96-well plates.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Addition: Utilize a Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument. Add varying concentrations of this compound to the wells.

-

Stimulation: After a pre-incubation period with the test compound, stimulate the cells with a known sigma-1 receptor agonist (e.g., (+)-pentazocine) or another relevant stimulus that elicits a calcium response.

-

Fluorescence Measurement: Monitor the change in intracellular calcium concentration by measuring the fluorescence intensity over time.

-

Data Analysis:

-

Quantify the peak fluorescence response for each concentration of the test compound.

-

To assess agonistic activity, analyze the response to the test compound alone.

-

To assess antagonistic activity, analyze the inhibition of the response to the known agonist.

-

Plot the response as a percentage of the control response against the logarithm of the compound concentration to determine EC50 or IC50 values.

-

Signaling Pathway Visualization:

Phase 3: In Vivo Target Validation - Does It Matter in a Living System?

The ultimate validation of a mechanism of action comes from demonstrating its relevance in a living organism.

The Whole Animal Perspective

The choice of an in vivo model will depend on the therapeutic area of interest. For a sigma-1 receptor ligand, models of neuropathic pain, neurodegenerative disease, or psychosis may be appropriate.

Objective: To confirm target engagement in vivo and assess the efficacy of this compound in a relevant disease model.

Methodology:

-

Pharmacokinetic Profiling: First, determine the pharmacokinetic properties of the compound to establish an appropriate dosing regimen.

-

In Vivo Target Occupancy:

-

Administer this compound to the animals at various doses.

-

At different time points, administer a radiolabeled tracer for the target receptor (e.g., a PET ligand for the sigma-1 receptor) and perform imaging studies, or collect tissue samples for ex vivo binding assays to determine the percentage of receptor occupancy at different doses.

-

-

Efficacy Studies:

-

Select a relevant animal model (e.g., the spared nerve injury model for neuropathic pain).

-

Administer the compound at doses shown to achieve significant target occupancy.

-

Measure relevant behavioral or physiological endpoints (e.g., paw withdrawal threshold in the pain model).

-

-

Data Analysis: Correlate the dose-dependent target occupancy with the dose-dependent efficacy to provide strong evidence for the proposed mechanism of action.

Synthesizing the Evidence and Charting the Course Forward

The data generated from these three phases of investigation will provide a comprehensive picture of the mechanism of action of this compound.

-

Positive binding and cellular engagement data from Phase 1 will identify the primary molecular target.

-

Functional assay results from Phase 2 will define the nature of the interaction (e.g., agonist, antagonist, allosteric modulator).

-

In vivo data from Phase 3 will validate the physiological relevance of this mechanism.

Should the primary hypothesis be disproven, the results of the broad binding screen will guide the formulation of new hypotheses to be tested. This iterative process of hypothesis generation, experimental testing, and data analysis is the bedrock of successful drug discovery and development. The methodologies outlined in this guide provide a robust framework for navigating this process and ultimately uncovering the therapeutic potential of novel chemical entities like this compound.

References

biological activity of 8-(tert-Butyl)chroman-4-amine derivatives

An In-Depth Technical Guide to the Biological Activity of 8-(tert-Butyl)chroman-4-amine Derivatives as Neuromodulatory Agents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The chroman-4-one scaffold is recognized as a privileged structure in medicinal chemistry, serving as a foundational building block for compounds with diverse biological activities.[1] This guide focuses on a specific, promising subclass: this compound derivatives. The introduction of a bulky, lipophilic tert-butyl group at the C8 position and a primary or substituted amine at the C4 position creates a unique chemical entity with significant potential for interacting with biological targets within the central nervous system (CNS). This document provides a comprehensive overview of the primary biological activities of these derivatives, with a strong focus on their role as cholinesterase inhibitors for the potential management of neurodegenerative diseases like Alzheimer's Disease. We will delve into the mechanistic basis of their action, structure-activity relationships, detailed experimental protocols for their evaluation, and future research perspectives.

The this compound Scaffold: A Privileged Structure for CNS Drug Discovery

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a core component of many naturally occurring and synthetic bioactive compounds.[2] Its structural rigidity and synthetic tractability make it an ideal starting point for drug design. The modification of this core at specific positions is a key strategy for tuning pharmacological activity.

-

The 4-Amine Group: The introduction of an amine at the C4 position is critical. This basic group can be protonated at physiological pH, allowing it to form strong ionic interactions and hydrogen bonds with amino acid residues in enzyme active sites or receptor binding pockets. This is a common feature in many CNS-active drugs.

-

The 8-tert-Butyl Group: The tert-butyl group is a large, non-polar moiety. Its inclusion at the C8 position has profound implications:

-

Steric Influence: It acts as a steric anchor, potentially forcing the molecule into a specific conformation required for optimal binding with a biological target.

-

Lipophilicity: It significantly increases the molecule's lipophilicity, which can enhance its ability to cross the blood-brain barrier (BBB), a critical requirement for CNS-targeting drugs.

-

Metabolic Stability: The bulky nature of the tert-butyl group can shield adjacent parts of the molecule from metabolic enzymes, potentially increasing the compound's half-life.

-

Primary Biological Target: Inhibition of Cholinesterases

A major focus for chroman-based compounds has been the management of Alzheimer's Disease (AD).[3] The cholinergic hypothesis of AD posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine (ACh).[3][4] The primary strategy to combat this is to inhibit the enzymes that degrade ACh in the synaptic cleft: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).[4]

Mechanism of Action: Dual Binding Site Inhibition

Modern AChE inhibitors often target two distinct sites within the enzyme's active site gorge:[5]

-

Catalytic Active Site (CAS): Located at the bottom of the gorge, this is where ACh is hydrolyzed.

-

Peripheral Anionic Site (PAS): Situated near the entrance of the gorge, the PAS is implicated in the allosteric modulation of catalysis and, importantly, in the binding of amyloid-beta (Aβ) peptides, which contributes to plaque formation in AD.

Derivatives of this compound are hypothesized to act as dual-binding inhibitors. The protonated 4-amine group can interact with key anionic residues (like Trp84) in the CAS, while the chroman ring and the bulky 8-tert-butyl group can form hydrophobic and π-π stacking interactions within the gorge, potentially extending to engage with residues like Trp279 in the PAS.[6] This dual-inhibition is therapeutically advantageous, as it not only boosts ACh levels but may also prevent Aβ aggregation.

Caption: Hypothetical dual binding of an this compound derivative within the AChE active site gorge.

Quantitative Analysis of Inhibitory Potency

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ value indicates higher potency. Selectivity for AChE over BuChE is also a critical parameter, often expressed as a selectivity index (SI = IC₅₀(BuChE) / IC₅₀(AChE)).

Table 1: Hypothetical Inhibitory Activity of this compound Derivatives (Note: This table is illustrative, based on activities reported for similar chromanone derivatives[3]. Actual values require experimental verification.)

| Compound | R Group on 4-Amine | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Selectivity Index (AChE) |

| 1a | -H | 0.85 | 2.50 | 2.9 |

| 1b | -CH₃ | 0.62 | 3.10 | 5.0 |

| 1c | -Benzyl | 0.15 | 0.95 | 6.3 |

| Donepezil | (Standard Drug) | 0.02 | 3.50 | 175 |

Experimental Protocols for Biological Evaluation

To ensure trustworthiness and reproducibility, standardized and self-validating protocols are essential.

Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a robust colorimetric assay to determine the IC₅₀ values of test compounds against AChE and BuChE.

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (ATChI) to thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound (TNB), which is measured spectrophotometrically at 412 nm. An inhibitor will slow this reaction, resulting in a lower absorbance reading.

Materials:

-

Acetylcholinesterase (AChE) from Electrophorus electricus

-

Butyrylcholinesterase (BuChE) from equine serum

-

Acetylthiocholine iodide (ATChI) and Butyrylthiocholine iodide (BTChI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Test compounds dissolved in DMSO

-

Donepezil (positive control)

-

96-well microplate reader

Step-by-Step Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of enzymes, substrates, and DTNB in Tris-HCl buffer.

-

Prepare serial dilutions of test compounds and Donepezil in DMSO, then dilute further in buffer.

-

-

Assay Setup (in a 96-well plate):

-

To each well, add 25 µL of the test compound dilution (or DMSO for control).

-

Add 125 µL of Tris-HCl buffer.

-

Add 50 µL of DTNB solution.

-

Add 25 µL of the enzyme solution (AChE or BuChE).

-

Control Wells:

-

100% Activity Control: Replace test compound with DMSO.

-

Blank: Replace enzyme solution with buffer to measure non-enzymatic substrate hydrolysis.

-

-

-

Incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add 25 µL of the substrate solution (ATChI for AChE, BTChI for BuChE) to all wells to start the reaction.

-

Measurement: Immediately begin reading the absorbance at 412 nm every 60 seconds for 10 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (change in absorbance/time).

-

Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism or similar software).

-

Self-Validation: The inclusion of a known inhibitor (Donepezil) serves as a positive control to validate assay performance. The 100% activity control and blank wells ensure that the observed inhibition is due to the test compound and not other factors.

Workflow: In Silico Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This provides invaluable insight into the binding mode and helps rationalize SAR data.[3][6]

Caption: Standard workflow for molecular docking of a test compound into the AChE active site.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. For this compound derivatives, several structural features are key determinants of biological activity.

-

Stereochemistry at C4: The amine at the C4 position creates a chiral center. The absolute stereochemistry (R or S) can dramatically affect binding affinity, as one enantiomer may fit the active site geometry far better than the other.

-

Substitution on the 4-Amine: Modifying the primary amine to a secondary or tertiary amine, or adding bulky substituents like a benzyl group, can alter interactions within the active site. For example, a benzyl group can introduce additional π-π stacking interactions, potentially increasing potency.

-

Substitution on the Chroman Ring: While this guide focuses on the 8-tert-butyl derivative, adding other small groups (e.g., fluorine, methoxy) to other positions on the aromatic ring can fine-tune electronic properties and lipophilicity, impacting both potency and pharmacokinetic properties.

Caption: Logical relationships between structural features of this compound derivatives and their biological properties.

Conclusion and Future Directions

This compound derivatives represent a highly promising class of compounds for the development of novel CNS-active agents, particularly as cholinesterase inhibitors for Alzheimer's disease. Their unique structural features—a basic amine for catalytic site interaction and a bulky tert-butyl group for hydrophobic anchoring and BBB penetration—make them ideal candidates for dual-binding inhibition of AChE.

Future research should focus on:

-

Synthesis and Stereoselective Separation: Developing efficient synthetic routes and separating the R and S enantiomers to evaluate their individual biological activities.

-

In Vivo Efficacy Studies: Progressing the most potent and selective compounds into animal models of Alzheimer's disease to assess their impact on cognitive function.

-

ADME/Tox Profiling: Conducting comprehensive absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) studies to ensure the drug-like properties of lead candidates.

-

Exploration of Other CNS Targets: Given the activity of related chromans at serotonergic receptors, screening these derivatives against a wider panel of CNS targets could uncover novel polypharmacological profiles.[7]

This guide provides the foundational knowledge and experimental framework necessary for researchers to effectively explore the therapeutic potential of this exciting chemical class.

References

- 1. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of acetylcholinesterase inhibitors from traditional medicinal plants for Alzheimer's disease using in silico and machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis of acetylcholinesterase inhibition by triterpenoidal alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

The Structure-Activity Relationship of 8-(tert-Butyl)chroman-4-amine: A Technical Guide for Neuroprotective Drug Discovery

Abstract

The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating significant potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 8-(tert-butyl)chroman-4-amine, a key analog within this class. By synthesizing data from studies on related chroman-4-one and chroman-4-amine derivatives, this document elucidates the critical structural features governing biological activity, primarily as inhibitors of monoamine oxidase (MAO) and cholinesterases (ChE). This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel neuroprotective therapeutics.

Introduction: The Therapeutic Promise of the Chroman Scaffold

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a recurring motif in a multitude of biologically active natural products and synthetic molecules. Its rigid bicyclic structure provides a robust platform for the precise spatial orientation of functional groups, making it an attractive scaffold for drug design. Chroman-4-amine derivatives, in particular, have emerged as a promising class of compounds for targeting key enzymes implicated in the pathology of neurodegenerative disorders[1]. The primary focus of research in this area has been the inhibition of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE), enzymes whose dysregulation contributes to neurotransmitter imbalance and cognitive decline[1].

This guide will dissect the structure-activity relationship of a specific and promising analog, this compound. While direct and extensive SAR studies on this exact molecule are not abundant in publicly accessible literature, a comprehensive analysis of structurally related compounds allows for the formulation of a predictive framework for its pharmacological profile and the rational design of future analogs.

Core Scaffold Analysis and Key Pharmacophoric Features

The fundamental structure of this compound presents three key regions for SAR exploration: the bulky C8-tert-butyl group, the amine functionality at C4, and the chroman ring system itself. Understanding the contribution of each of these components is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Caption: Key regions of the this compound scaffold for SAR analysis.

The Role of the C8-tert-Butyl Group

The introduction of a bulky, lipophilic tert-butyl group at the C8 position of the chroman ring is a significant structural feature. This substituent is expected to profoundly influence the molecule's interaction with its biological targets.

-

Steric Influence: The tert-butyl group can act as a "gatekeeper," sterically hindering or facilitating binding to the active site of an enzyme. For enzymes with deep, hydrophobic pockets, this bulky group can enhance binding affinity through favorable van der Waals interactions.

-

Lipophilicity and Membrane Permeability: Increased lipophilicity imparted by the tert-butyl group can enhance the ability of the compound to cross the blood-brain barrier, a critical requirement for drugs targeting central nervous system disorders.

-

Metabolic Stability: The steric bulk of the tert-butyl group can shield adjacent positions on the aromatic ring from metabolic enzymes (e.g., cytochrome P450s), potentially increasing the compound's half-life.

Studies on related chroman-4-one derivatives as SIRT2 inhibitors have shown that large, electron-withdrawing substituents at the C6 and C8 positions are favorable for activity[2][3]. While the tert-butyl group is not electron-withdrawing, its sheer size suggests that substitution at the C8 position is well-tolerated and can be exploited to modulate activity and selectivity.

The Significance of the C4-Amine Group

The primary amine at the C4 position is a key functional group, likely responsible for critical interactions with the biological target.

-

Basicity and Protonation: At physiological pH, the amine group will be protonated, forming a positively charged ammonium ion. This positive charge is crucial for forming ionic bonds or cation-π interactions with anionic residues (e.g., aspartate, glutamate) or aromatic residues (e.g., tryptophan, tyrosine) in the active site of enzymes like MAO and AChE. The catalytic site of AChE, for instance, contains a key tryptophan residue (Trp84) that engages in cation-π interactions with the quaternary ammonium group of acetylcholine[4].

-

Hydrogen Bonding: The amine group can act as a hydrogen bond donor, forming crucial interactions with hydrogen bond acceptors (e.g., carbonyl oxygens of peptide backbones) in the enzyme's active site.

-

Chirality: The C4 carbon is a chiral center. The stereochemistry at this position can have a profound impact on biological activity, as the (R) and (S) enantiomers will orient the amine group and the rest of the molecule differently within a chiral binding pocket.

The Chroman Ring as a Rigid Scaffold

The chroman ring system provides a conformationally restricted backbone, which is advantageous in drug design as it reduces the entropic penalty upon binding to a target. Modifications to the chroman ring itself, such as the introduction of additional substituents, can fine-tune the electronic properties and steric profile of the molecule.

Predicted Biological Activity and Structure-Activity Relationship

Based on the analysis of the core scaffold and data from related chroman derivatives, the primary biological activities of this compound and its analogs are predicted to be the inhibition of MAO and cholinesterases.

Monoamine Oxidase (MAO) Inhibition

MAO-A and MAO-B are key enzymes in the metabolism of monoamine neurotransmitters. Inhibition of these enzymes can increase the levels of neurotransmitters like dopamine, serotonin, and norepinephrine in the brain, which is a therapeutic strategy for depression and Parkinson's disease[1]. Chroman-4-one derivatives have been shown to be potent MAO inhibitors[1][5].

Hypothesized SAR for MAO Inhibition:

-

C8-Substituent: The bulky tert-butyl group at C8 is likely to enhance selectivity for MAO-B, which has a larger, more hydrophobic active site cavity compared to MAO-A.

-

C4-Amine: The protonated amine at C4 is expected to interact with the FAD cofactor and key amino acid residues in the MAO active site.

-

Modifications to the Amine: N-alkylation or N-acylation of the C4-amine would likely alter the potency and selectivity profile. Small alkyl groups may be tolerated, while larger substituents could introduce steric clashes.

Cholinesterase (AChE and BChE) Inhibition

Inhibition of AChE prevents the breakdown of acetylcholine, a neurotransmitter crucial for learning and memory. This is a primary therapeutic approach for Alzheimer's disease[6][7].

Hypothesized SAR for Cholinesterase Inhibition:

-

C4-Amine: The protonated C4-amine is predicted to mimic the quaternary ammonium group of acetylcholine, interacting with the peripheral anionic site (PAS) or the catalytic anionic site (CAS) of AChE.

-

C8-tert-Butyl Group: The lipophilic tert-butyl group could engage in hydrophobic interactions within the enzyme's gorge.

-

Linker Modifications: Introducing a linker between the C4-amine and another pharmacophore could lead to dual-binding site inhibitors with enhanced potency[8].

Experimental Protocols for SAR Studies

To validate the hypothesized SAR and discover novel, potent analogs, a systematic synthetic and biological evaluation workflow is required.

General Synthetic Route for this compound Analogs

The synthesis of chroman-4-amine derivatives typically starts from the corresponding chroman-4-one.

Caption: General synthetic workflow for chroman-4-amine derivatives.

Step-by-Step Protocol for Reductive Amination of 8-(tert-Butyl)chroman-4-one:

-

Dissolution: Dissolve 8-(tert-butyl)chroman-4-one (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Amine Source: Add an excess of an amine source, for example, ammonium acetate (10-20 eq).

-

Reducing Agent: Add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5-2.0 eq) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

In Vitro Enzyme Inhibition Assays

Monoamine Oxidase (MAO) Inhibition Assay (Amplex Red Method):

This is a fluorometric assay that measures the H₂O₂ produced during the MAO-catalyzed oxidation of a substrate.

-

Enzyme Preparation: Use commercially available recombinant human MAO-A and MAO-B.

-

Assay Buffer: Prepare a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4).

-

Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: Initiate the reaction by adding a substrate (e.g., p-tyramine for both MAO-A and MAO-B, or a selective substrate like kynuramine for MAO-A and benzylamine for MAO-B), horseradish peroxidase, and Amplex Red reagent.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm over time.

-

Data Analysis: Calculate the rate of reaction and determine the IC₅₀ value for each compound.

Cholinesterase (AChE/BChE) Inhibition Assay (Ellman's Method):

This is a colorimetric assay that measures the production of thiocholine from the hydrolysis of acetylthiocholine.

-

Enzyme Source: Use commercially available electric eel AChE or human serum BChE.

-

Assay Buffer: Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).

-

Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound for a specified time (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Add the substrate acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE) and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB).

-

Absorbance Measurement: Measure the absorbance at 412 nm over time. The increase in absorbance is proportional to the enzyme activity.

-

Data Analysis: Calculate the rate of reaction and determine the IC₅₀ values.

Data Presentation and Interpretation

A systematic SAR study would involve the synthesis and testing of a library of analogs. The data should be presented in a clear, tabular format to facilitate comparison.

Table 1: Hypothetical SAR Data for this compound Analogs

| Compound | R1 (at C8) | R2 (at C4-amine) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

| 1 | tert-Butyl | -NH₂ | > 50 | 5.2 | 12.5 | 8.9 |

| 2 | Isopropyl | -NH₂ | 25.1 | 10.8 | 20.1 | 15.3 |

| 3 | -H | -NH₂ | 45.6 | 35.2 | 55.4 | 42.1 |

| 4 | tert-Butyl | -NHCH₃ | > 50 | 2.1 | 8.9 | 5.4 |

| 5 | tert-Butyl | -N(CH₃)₂ | > 50 | 15.7 | 35.8 | 28.6 |

| 6 | tert-Butyl | -NH-acetyl | > 100 | > 100 | > 100 | > 100 |

This is a hypothetical table for illustrative purposes.

Interpretation of Hypothetical Data:

-

Effect of C8-Substituent: Comparing compounds 1 , 2 , and 3 , the presence of a bulky alkyl group at C8 appears to enhance MAO-B and cholinesterase inhibitory activity, with the tert-butyl group (1 ) being more effective than isopropyl (2 ) and the unsubstituted analog (3 ). This supports the hypothesis of favorable hydrophobic interactions.

-

Effect of C4-Amine Substitution: N-methylation (4 ) improves MAO-B and cholinesterase potency compared to the primary amine (1 ), suggesting that a secondary amine might have a more optimal fit in the active site. However, dimethylation (5 ) leads to a decrease in activity, possibly due to steric hindrance. N-acetylation (6 ) completely abolishes activity, indicating the importance of the basicity of the amine for interaction with the target enzymes.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel neuroprotective agents. The hypothesized structure-activity relationships, derived from the analysis of related chroman derivatives, suggest that the C8-tert-butyl group and the C4-amine are critical determinants of biological activity, likely through a combination of steric, hydrophobic, and electrostatic interactions with target enzymes such as MAO and cholinesterases.

Future research should focus on a systematic exploration of the SAR of this scaffold. Key areas for investigation include:

-

Stereochemistry: Synthesis and evaluation of the individual (R) and (S) enantiomers to determine the optimal stereochemistry for activity.

-

C8-Substituents: Exploration of a wider range of bulky and electronically diverse substituents at the C8 position to optimize potency and selectivity.

-

C4-Amine Modifications: Investigation of a broader series of N-alkyl and N-aryl substituents to probe the steric and electronic requirements of the enzyme active sites.

-

Chroman Ring Substitutions: Introduction of substituents at other positions on the chroman ring (e.g., C6, C7) to fine-tune the physicochemical properties of the compounds.

By employing the synthetic and biological evaluation protocols outlined in this guide, researchers can systematically probe the SAR of the this compound scaffold and advance the development of novel and effective therapies for neurodegenerative diseases.

References

- 1. JP4738418B2 - Chroman derivatives and their use in the treatment of CNS disorders - Google Patents [patents.google.com]

- 2. WO2011143721A1 - Compositions and methods for treating neurodegenerative disorders - Google Patents [patents.google.com]

- 3. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 4. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2012040641A2 - Compounds for treating neurodegenerative diseases - Google Patents [patents.google.com]

- 6. Structure, biological activity, and biosynthesis of natural chromanes and chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 8-(tert-Butyl)chroman-4-amine and its Analogs: Synthesis, Biological Evaluation, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Among its derivatives, 8-(tert-Butyl)chroman-4-amine and its analogs are emerging as a promising class of molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of this compound class. We will delve into the structure-activity relationships (SAR) that govern their interactions with key biological targets, including Sirtuin 2 (SIRT2) and monoamine oxidases (MAOs). Detailed, field-proven experimental protocols for both the chemical synthesis and biological evaluation are provided to enable researchers to explore and expand upon this intriguing chemical space.

Introduction: The Significance of the Chroman Scaffold

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a versatile structural motif found in a wide array of natural products and medicinally important synthetic molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an attractive scaffold for the design of targeted therapeutics. The introduction of an amine at the 4-position and a bulky tert-butyl group at the 8-position of the chroman ring system creates a unique chemical entity, this compound, with the potential for high-affinity and selective interactions with various biological targets. This guide will explore the synthesis of this core molecule and its analogs, and detail the methodologies for assessing their biological activities, particularly in the context of neurodegenerative diseases and oncology.

Chemical Synthesis

The synthesis of this compound is achieved through a two-step process starting from the corresponding chroman-4-one. The key steps involve the synthesis of the 8-(tert-butyl)chroman-4-one precursor followed by reductive amination to yield the desired primary amine.

Synthesis of 8-(tert-Butyl)chroman-4-one

The synthesis of the chroman-4-one precursor can be accomplished via a Friedel-Crafts reaction followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of 8-(tert-Butyl)chroman-4-one

Materials:

-

2-(tert-Butyl)phenol

-

3-Chloropropionyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Friedel-Crafts Acylation: To a stirred solution of 2-(tert-butyl)phenol (1.0 eq) in dichloromethane (DCM) at 0 °C, add aluminum chloride (1.2 eq) portion-wise. After stirring for 15 minutes, add 3-chloropropionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction by slowly pouring it into a mixture of ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the intermediate, 1-(3-chloro-2-hydroxy-5-(tert-butyl)phenyl)ethan-1-one.

-

Intramolecular Cyclization: Dissolve the purified intermediate in a solution of 2M NaOH and stir at room temperature for 4 hours to facilitate intramolecular Williamson ether synthesis.

-

Final Work-up and Purification: Neutralize the reaction mixture with 1M HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 8-(tert-butyl)chroman-4-one.

Reductive Amination to this compound

The conversion of the ketone to the primary amine is achieved through reductive amination. This can be performed in a one-pot reaction using a suitable ammonia source and a reducing agent.

Experimental Protocol: Reductive Amination of 8-(tert-Butyl)chroman-4-one

Materials:

-

8-(tert-Butyl)chroman-4-one

-

Ammonium acetate or ammonia in methanol

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)[1][2]

-

Methanol (MeOH) or Dichloromethane (DCM)

-

Acetic acid (optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Dichloromethane

-

Methanol

Procedure:

-

Imine Formation: Dissolve 8-(tert-butyl)chroman-4-one (1.0 eq) in methanol. Add ammonium acetate (10 eq) or a 7N solution of ammonia in methanol. Stir the mixture at room temperature for 2 hours to form the imine intermediate. For less reactive ketones, the addition of a catalytic amount of acetic acid may be beneficial.[3]

-

Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.[2] Alternatively, for a less toxic option, sodium triacetoxyborohydride can be used in a solvent like DCM.[1] Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a DCM/methanol gradient to yield this compound.

Synthesis Workflow Diagram:

Caption: Synthetic pathway for this compound.

Biological Activities and Mechanism of Action

Derivatives of the chroman-4-amine scaffold have demonstrated a range of biological activities, with a significant focus on their potential as inhibitors of Sirtuin 2 (SIRT2) and monoamine oxidases (MAO-A and MAO-B).

Sirtuin 2 (SIRT2) Inhibition

SIRT2 is a NAD⁺-dependent deacetylase that has been implicated in a variety of cellular processes, including cell cycle control and microtubule dynamics. Overexpression or dysregulation of SIRT2 has been linked to neurodegenerative diseases and cancer.[4] Chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2, suggesting that this compound and its analogs could also exhibit similar activity.[4][5][6] The mechanism of inhibition is thought to involve the interaction of the chroman scaffold with the active site of the enzyme, preventing the binding of its natural substrates.

Potential Signaling Pathway Involvement:

Caption: Potential mechanism of action via SIRT2 inhibition.

Experimental Protocol: In Vitro SIRT2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and published literature.[7][8][9]

Materials:

-

Recombinant human SIRT2 enzyme

-

SIRT2 fluorogenic substrate (e.g., a peptide containing an acetylated lysine residue adjacent to a fluorophore and a quencher)

-

NAD⁺

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

Test compounds (this compound and analogs) dissolved in DMSO

-

Known SIRT2 inhibitor (e.g., AGK2) as a positive control

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in DMSO. Further dilute these in the assay buffer to achieve the final desired concentrations. The final DMSO concentration should be kept below 1%.

-

Reaction Setup: In the wells of a 96-well plate, add the assay buffer, NAD⁺, and the test compound or DMSO vehicle (for control).

-

Enzyme Addition: Add the SIRT2 enzyme to each well to initiate the pre-incubation. Incubate for 10-15 minutes at 37 °C.

-

Substrate Addition: Add the fluorogenic SIRT2 substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37 °C for 30-60 minutes, protected from light.

-

Development: Add the developer solution to each well to stop the enzymatic reaction and initiate the development of the fluorescent signal. Incubate for 15 minutes at room temperature.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/450 nm).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine.[10] Inhibitors of MAOs are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[10][11] The structural similarity of chroman-4-amines to known MAO inhibitors suggests that they may also exhibit inhibitory activity against these enzymes.

Experimental Protocol: In Vitro MAO Inhibition Assay (Fluorometric)

This protocol is based on commercially available kits and established methods.[11][12][13]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine or p-tyramine)

-

Horseradish peroxidase (HRP)

-

Fluorescent probe (e.g., Amplex Red)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

Test compounds dissolved in DMSO

-

Known MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) inhibitors as positive controls

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and positive controls in DMSO, followed by dilution in assay buffer.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the MAO substrate, HRP, and the fluorescent probe in the assay buffer.

-

Assay Protocol: In separate 96-well plates for MAO-A and MAO-B, add the test compound or DMSO vehicle.

-

Enzyme Addition: Add the respective MAO enzyme (MAO-A or MAO-B) to each well. Pre-incubate for 10-15 minutes at 37 °C.

-

Initiate Reaction: Add the reaction mixture to each well to start the reaction.

-

Incubation: Incubate the plates at 37 °C for 20-30 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values for both MAO-A and MAO-B.

Structure-Activity Relationship (SAR) and Analog Design

The biological activity of chroman-4-amine derivatives can be modulated by varying the substituents on the chroman ring and the amine functionality.

Data Presentation: Hypothetical SAR Data for Chroman-4-amine Analogs

| Compound | R¹ | R² | SIRT2 IC₅₀ (µM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |

| 1 (Core) | 8-tert-Butyl | H | 5.2 | > 50 | 15.8 |

| 2 | 8-Methyl | H | 10.5 | > 50 | 25.1 |

| 3 | 6-Fluoro | H | 8.1 | 45.3 | 18.9 |

| 4 | 8-tert-Butyl | Methyl | 12.7 | > 50 | 30.2 |

| 5 | 8-tert-Butyl | Propargyl | 2.1 | 5.6 | 0.8 |

Analysis of SAR:

-

Substitution at Position 8: The bulky tert-butyl group at the 8-position (Compound 1) appears to be favorable for SIRT2 inhibition compared to a smaller methyl group (Compound 2).

-

Substitution at Position 6: Introduction of an electron-withdrawing group like fluorine at the 6-position (Compound 3) can influence activity.

-

N-Alkylation: Simple N-alkylation (Compound 4) may decrease activity, while the introduction of specific functional groups like a propargyl group (Compound 5) can significantly enhance potency, particularly for MAO inhibition, a known feature of propargylamine-based inhibitors.

Workflow for Analog Design and Evaluation:

Caption: Iterative workflow for SAR studies and lead optimization.

Conclusion and Future Directions

This compound and its analogs represent a versatile and promising class of compounds for drug discovery. Their straightforward synthesis and potential for potent and selective inhibition of key therapeutic targets like SIRT2 and MAOs warrant further investigation. The experimental protocols and SAR insights provided in this guide offer a solid foundation for researchers to explore this chemical space and develop novel therapeutic agents for the treatment of neurodegenerative diseases, cancer, and other unmet medical needs. Future work should focus on expanding the library of analogs, elucidating their precise mechanisms of action, and evaluating their efficacy and safety in preclinical models.

References

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. SIRT2 Inhibitor Screening Assay Kit (Fluorometric) (ab283375) is not available | Abcam [abcam.com]

- 9. SIRT2 Activity Assay Kit | 566329 [merckmillipore.com]

- 10. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. resources.bio-techne.com [resources.bio-techne.com]

Foreword: The Strategic Importance of Chiral Chroman Amines

An In-Depth Technical Guide to the Enantioselective Synthesis of Chroman Amines

The chroman scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmaceuticals, including tocopherols (Vitamin E) and flavonoids.[1][2] When this structure incorporates a chiral amine, its therapeutic potential expands significantly, particularly in medicinal chemistry. Chiral amines are foundational to drug discovery, as the stereochemistry at the amine-bearing center often dictates the molecule's interaction with biological targets, influencing both efficacy and safety.[3][4] Chroman-4-amines, for instance, have emerged as potent structures in the context of neurodegenerative diseases by inhibiting key enzymes like cholinesterases and monoamine oxidases.[5]

The precise, stereocontrolled synthesis of these molecules is therefore not merely an academic exercise but a critical enabling technology in drug development. Accessing a single, desired enantiomer is paramount, as the "wrong" enantiomer can be inactive or even deleterious. This guide provides an in-depth exploration of the primary strategies developed to achieve this goal, focusing on the underlying principles, practical methodologies, and comparative performance of organocatalytic, transition-metal-catalyzed, and biocatalytic approaches.

Organocatalytic Strategies: Precision Through Non-Covalent Interactions

Organocatalysis has revolutionized asymmetric synthesis by offering a metal-free alternative that often operates under mild conditions. The power of this approach lies in the ability of small organic molecules to form well-defined, chiral environments around the reactants, guiding the formation of one enantiomer over the other. In chroman amine synthesis, bifunctional catalysts are particularly prominent.

The Bifunctional Catalyst Paradigm: A Dual-Activation Approach

The logic behind using bifunctional catalysts, such as those based on cinchona alkaloids or thiourea scaffolds, is to achieve synergistic activation.[6][7][8] These catalysts possess both a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bond donor site (e.g., a thiourea or squaramide group). This dual functionality allows the catalyst to simultaneously deprotonate and activate the nucleophile (the phenol) while activating the electrophile through hydrogen bonding, organizing them within a chiral pocket to control the stereochemical outcome of the cyclization.

An exemplary application is the intramolecular oxy-Michael addition, a robust method for forming the chroman ring.[8]

Caption: Bifunctional organocatalysis workflow.

Key Methodologies and Performance

A. Oxa-Michael–Michael Cascade Reactions: This powerful strategy constructs highly substituted chromans with excellent stereocontrol. A bifunctional thiourea organocatalyst can promote a cascade reaction between a 2-hydroxy-β,γ-unsaturated-α-ketoester and a nitroalkene.[6][9] The catalyst orchestrates the initial oxa-Michael addition followed by a Michael addition of the resulting enolate to the nitroalkene, creating multiple stereocenters in a single operation.

B. Domino Michael/Hemiacetalization Reactions: Functionalized chromanes can be synthesized via a domino reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, catalyzed by modularly designed organocatalysts self-assembled from cinchona alkaloid derivatives and amino acids.[10][11] This approach yields products with high diastereo- and enantioselectivity.

| Catalyst Type | Reaction | Substrate Scope | Yield (%) | ee (%) | Reference |

| Bifunctional Thiourea | Oxa-Michael–Michael Cascade | Hydroxy-ketoesters & Nitroalkenes | Up to 95 | >99 | [6][9] |

| Cinchona-Squaramide | Michael/Cyclization | Malononitrile & Dienones | Up to 99 | Up to 98 | [12] |

| Diphenylprolinol Ether | Oxo-Michael-IED/HDA | Hydroxyaryl-enoates & Enals | Up to 96 | >99 | [13] |

Representative Protocol: Bifunctional Thiourea-Catalyzed Oxa-Michael-Michael Cascade

This protocol is adapted from the work of Singh and coworkers.[6][9]

-

Reaction Setup: To a dry reaction vial under an inert atmosphere, add the 2-hydroxy-β,γ-unsaturated-α-ketoester (0.1 mmol, 1.0 equiv) and the bifunctional thiourea catalyst (10 mol%).

-

Solvent Addition: Add the specified solvent (e.g., toluene, 1.0 mL).

-

Reactant Addition: Add the trans-nitroalkene (0.12 mmol, 1.2 equiv) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at the optimized temperature (e.g., 50 °C) for 24-48 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

-

Analysis: Determine the diastereomeric ratio by ¹H NMR of the crude product and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.[9]

Transition-Metal Catalysis: Harnessing d-Orbital Reactivity

Transition metals offer a distinct set of catalytic cycles for asymmetric synthesis, often involving the activation of substrates through coordination to the metal center.[1] For chroman amine synthesis, methods like asymmetric hydrogenation and reductive cyclization are particularly powerful.[14][15]

Catalytic Asymmetric Hydrogenation (CAH)

CAH is one of the most efficient and atom-economical methods for creating stereocenters.[14] In the context of chroman amines, this typically involves the hydrogenation of a pre-formed enamine or imine precursor. The choice of the chiral ligand, which coordinates to the metal (commonly Rh, Ru, Ir, or Pd), is critical for inducing enantioselectivity.

Nickel-Catalyzed Reductive Cyclization

A notable strategy involves the nickel-catalyzed reductive cyclization of substrates containing both an alkyne and a carbonyl group (alkynones).[1] A chiral phosphine ligand, such as (R)-AntPhos, in combination with a nickel source, catalyzes the intramolecular cyclization using a silane as the reducing agent. This method provides access to chromans bearing chiral tertiary allylic alcohols with excellent yields and enantioselectivities.

Caption: Catalytic cycle for Ni-catalyzed cyclization.

| Metal/Ligand | Reaction | Key Precursor | Yield (%) | ee (%) | Reference |

| Ni(cod)₂ / (R)-AntPhos | Reductive Cyclization | Aryl chained alkynones | Up to 99 | Up to 99 | [1] |

| Rh(I) / Chiral Diene | Asymmetric Hydrogenation | Enamines | High | >95 | [16] |

| Pd(OAc)₂ / Ligand | C-H Arylative Cyclization | Allylic Alcohols | High | (Racemic) | [1] |

| Cu(I) / StackPhos | Alkynylation of Chromones | Chromones | High | ≤97 | [17] |

Representative Protocol: Nickel-Catalyzed Enantioselective Reductive Cyclization

This protocol is based on the methodology for synthesizing chiral chromans with quaternary allylic siloxanes.[1][18]

-

Catalyst Preparation: In a dried Schlenk tube under a nitrogen atmosphere, add Ni(cod)₂ (7.5 mol%) and the chiral phosphine ligand (e.g., (R)-AntPhos, 7.5 mol%).

-

Solvent and Additive: Add the solvent mixture (e.g., THF/dioxane, 1:2, 0.5 mL) and stir at room temperature for 30 minutes.

-

Reaction Cooling: Cool the mixture to the optimized temperature (e.g., -5 °C).

-

Substrate Addition: Add the aryl chained alkynone substrate (0.1 mmol, 1.0 equiv).

-

Reductant Addition: Add the reducing agent (e.g., triethylsilane, Et₃SiH, 0.3 mmol, 3.0 equiv) dropwise.

-

Reaction Execution: Stir the reaction at -5 °C for 48 hours, monitoring by TLC.

-

Quenching and Purification: Upon completion, quench the reaction and purify the product by column chromatography on silica gel.

Biocatalysis: Harnessing Nature's Catalysts

Biocatalysis offers an environmentally benign and often highly selective route to chiral amines.[19] Enzymes operate under mild aqueous conditions and can exhibit exquisite enantio- and regioselectivity that is difficult to match with small-molecule catalysts. For the synthesis of chiral chroman amines, transaminases (TAs) and imine reductases (IREDs) are the most relevant enzyme classes.[20][21]

The Power of Transaminases and Imine Reductases

-

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a ketone acceptor. To synthesize a chroman amine, one would start with the corresponding chroman ketone. The enzyme's active site provides a chiral environment that ensures the amino group is delivered to one face of the ketone, producing a single enantiomer of the amine.[16][20]

-

Imine Reductases (IREDs): IREDs catalyze the asymmetric reduction of imines and enamines to the corresponding amines, using a cofactor like NADH or NADPH as the hydride source. This is a key step in reductive amination, where a ketone and an amine source react in the presence of the enzyme to form the chiral amine directly.[19][21]

The development of these biocatalytic processes often involves enzyme engineering and directed evolution to create variants with high activity and selectivity towards non-natural substrates like chromanones.[20]

Caption: General workflow for biocatalytic amination.

Representative Protocol: Transaminase-Mediated Asymmetric Synthesis

This generalized protocol is based on established procedures for the biocatalytic synthesis of chiral amines.[16][20]

-

Buffer Preparation: Prepare a suitable buffer solution (e.g., potassium phosphate buffer, 100 mM, pH 7.5).

-

Reaction Mixture: In a reaction vessel, combine the chromanone substrate (e.g., 50 mM), the amine donor (e.g., isopropylamine, 1.0 M), and pyridoxal 5'-phosphate (PLP) cofactor (1 mM).

-

Enzyme Addition: Add the purified transaminase enzyme (as a lyophilizate or solution) to the reaction mixture.

-

Reaction Conditions: Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 24-48 hours. The acetone byproduct from isopropylamine can be removed (e.g., by vacuum) to drive the equilibrium.

-

Monitoring: Monitor the conversion and enantiomeric excess by taking aliquots and analyzing them via chiral chromatography (GC or HPLC).

-

Workup: Once the reaction reaches completion, stop the reaction by adding a quenching agent or by centrifugation to remove the enzyme.

-

Extraction and Purification: Extract the product from the aqueous layer using an organic solvent (e.g., ethyl acetate) and purify as necessary.

Conclusion and Future Outlook

The enantioselective synthesis of chroman amines has matured significantly, with robust methodologies now available across the domains of organocatalysis, transition-metal catalysis, and biocatalysis. The choice of strategy depends on the specific target molecule, required scale, and available resources.

-

Organocatalysis offers mild, metal-free conditions and excels in constructing complex, multi-substituted chromans through cascade reactions.

-